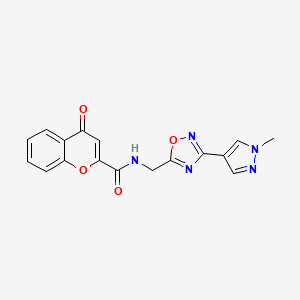

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O4/c1-22-9-10(7-19-22)16-20-15(26-21-16)8-18-17(24)14-6-12(23)11-4-2-3-5-13(11)25-14/h2-7,9H,8H2,1H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERRQEDSSKPHQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a 1-methyl-1h-pyrazol-4-yl group have been found to inhibit the flt3-itd and bcr-abl pathways. These pathways are critical in the development of certain types of leukemia.

Mode of Action

Compounds with similar structures have been found to inhibit their targets by binding to them and preventing their normal function. This can lead to a decrease in the proliferation of cancer cells.

Biochemical Pathways

The compound potentially affects the FLT3-ITD and BCR-ABL pathways. These pathways are involved in cell proliferation and survival, and their inhibition can lead to the death of cancer cells.

Result of Action

The result of the compound’s action would likely be a decrease in the proliferation of cancer cells, given its potential inhibition of the FLT3-ITD and BCR-ABL pathways. This could potentially lead to a decrease in the size of tumors and an improvement in the symptoms of cancer.

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a compound that integrates several pharmacologically relevant moieties, including the oxadiazole and chromene scaffolds. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₃. It features a complex structure that combines a chromene core with an oxadiazole and pyrazole substituent, which are known for their biological activities.

Anticancer Properties

Research indicates that compounds containing the oxadiazole and chromene moieties exhibit significant anticancer activity. For instance, derivatives of 4-(1,2,4-oxadiazol-5-yl)piperidine have shown potent antiproliferative effects against various cancer cell lines, including prostate cancer cells (DU145) with IC₅₀ values in the low micromolar range . The mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

The proposed mechanism for this compound includes:

- Tubulin Inhibition : Similar compounds have been identified as tubulin inhibitors. This inhibition disrupts microtubule dynamics essential for mitosis.

- Induction of Apoptosis : Studies have shown that treatment with related compounds leads to increased apoptotic cell death in various cancer cell lines .

Structure–Activity Relationship (SAR)

The biological activity is influenced by the structural components:

- Oxadiazole Ring : Essential for anticancer activity; modifications can enhance potency.

- Chromene Core : Contributes to the overall stability and interaction with biological targets.

Table 1 summarizes some SAR findings related to similar compounds:

| Compound Structure | IC₅₀ (µM) | Mechanism of Action | Remarks |

|---|---|---|---|

| 4-(1,2,4-Oxadiazolyl)piperidine | 120 | Tubulin inhibitor | Effective against DU145 |

| N-acylated derivatives | >100 | No significant activity | Lack of essential groups |

| 5-substituted Chromenes | Varies | Apoptosis induction | Stronger activity with electron-donating groups |

Study on Antiproliferative Effects

A study investigated various derivatives of oxadiazole-based compounds against breast cancer cell lines. The results indicated that modifications on the oxadiazole ring significantly affected cell viability and apoptosis rates. The most potent derivative demonstrated an IC₅₀ value of 50 nM in MCF7 cells .

Chromene Derivatives in Cancer Therapy

Another case study explored the effects of chromene derivatives on lung cancer cells (A549). Results showed that specific substitutions on the chromene scaffold led to increased apoptosis and reduced proliferation rates. Notably, one compound induced complete cell death at concentrations as low as 10 µM .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,4-oxadiazole derivatives and features a chromene scaffold known for its diverse biological activities. The synthesis typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature, allowing for the formation of structurally diverse substituted anilines.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

- Mechanism : These compounds often inhibit tubulin polymerization, leading to G2/M cell-cycle arrest and apoptosis in cancer cells. Studies have shown that derivatives can induce apoptosis through caspase activation and inhibit tumor cell migration.

Antimicrobial Properties

Compounds in the oxadiazole class have demonstrated antimicrobial activity against various pathogens. The specific mechanism may involve:

- Disruption of Bacterial Cell Wall Synthesis : This action interferes with metabolic pathways essential for bacterial survival.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes linked to inflammatory responses:

- Cyclooxygenase Inhibition : Some derivatives have been found to moderately inhibit COX-2 and lipoxygenases (LOX), which are critical in inflammatory processes.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

- Antitumor Studies : A study highlighted the anticancer effects of 2H/4H-chromenes, showing that they can induce apoptosis through caspase activation and inhibit tumor cell migration.

- Antimicrobial Efficacy : Various oxadiazole derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the oxadiazole ring significantly affects biological activity. For instance, halogenated derivatives often exhibit enhanced potency due to increased lipophilicity and better interaction with biological targets.

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | |

| Antimicrobial | Disruption of cell wall synthesis | |

| COX Inhibition | Inhibition of cyclooxygenase enzymes |

Structure-Activity Relationship Insights

| Compound Structure | Key Substituents | Biological Activity |

|---|---|---|

| N-(3-methyl) | Methyl group on oxadiazole | Enhanced anticancer activity |

| Halogenated variants | Fluorine/Chlorine substituents | Increased enzyme inhibition |

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

- Melting Points: compounds show higher melting points (123–183°C) due to strong intermolecular interactions (e.g., hydrogen bonding from carboxamide and polar substituents).

- Spectroscopy: The absence of chloro or cyano groups in the target compound would eliminate characteristic IR peaks (e.g., C≡N at ~2230 cm⁻¹ in 3b) .

Computational and Electronic Analysis

While experimental data on the target compound are lacking, tools like Multiwfn () can predict electronic properties. For example:

- Electrostatic Potential (ESP): The oxadiazole’s electron-deficient nature may create distinct ESP profiles compared to pyrazole analogs, influencing receptor binding.

- Bond Order Analysis : The oxadiazole’s N–O bonds exhibit higher bond order than pyrazole C–N bonds, suggesting greater rigidity and resistance to metabolic cleavage .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core. For example, alkylation of a pre-synthesized oxadiazole-thiol intermediate (e.g., 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with a chloromethyl chromene derivative under basic conditions (e.g., K₂CO₃ in DMF at room temperature) . Key considerations include:

- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity.

- Base selection : K₂CO₃ balances reactivity and minimizes side reactions.

- Stoichiometry : A slight excess of the alkylating agent (1.1 eq.) ensures complete conversion .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the connectivity of the chromene, oxadiazole, and pyrazole moieties. For example, the methyl group on the pyrazole ring appears as a singlet near δ 3.9 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with heterocyclic cleavage .

- Infrared (IR) Spectroscopy : Peaks near 1680–1700 cm⁻¹ confirm the presence of carbonyl groups (chromene-4-one and carboxamide) .

Q. How can researchers identify and address common impurities during synthesis?

- Chromatographic monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and detects unreacted starting materials or byproducts (e.g., unalkylated oxadiazole-thiol) .

- Recrystallization : Purification using ethanol or ethyl acetate removes polar impurities.

- Spectroscopic comparison : Contradictions between experimental and theoretical NMR/MS data may indicate regiochemical errors or incomplete deprotection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the alkylation step?

- Temperature control : Lower temperatures (0–10°C) reduce side reactions like over-alkylation.

- Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates (e.g., thiols or enolates) .

- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems .

Q. What strategies resolve contradictory biological activity data in structure-activity relationship (SAR) studies?

- Substituent variation : Systematic modification of the pyrazole methyl group or chromene substituents (e.g., electron-withdrawing vs. donating groups) can clarify bioactivity trends.

- Computational modeling : Molecular docking studies predict binding affinities to target proteins (e.g., kinases or oxidases) and rationalize discrepancies between in vitro and cellular assays .

- Metabolic stability assays : Evaluate whether contradictory activity stems from differential metabolism (e.g., cytochrome P450-mediated degradation) .

Q. How do solubility and stability challenges impact formulation for in vivo studies?

- Solubility enhancement : Co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin inclusion complexes improve aqueous solubility.

- pH-dependent stability : The chromene-4-one carbonyl may hydrolyze under acidic conditions; stability assays in simulated gastric fluid (pH 1.2–3) guide formulation adjustments .

Q. What mechanistic insights explain the cyclization steps during oxadiazole formation?

- Nucleophilic attack : The oxadiazole ring forms via cyclodehydration of a thiosemicarbazide intermediate, facilitated by acidic or basic conditions.

- Catalytic pathways : Palladium-catalyzed reductive cyclization (using CO surrogates like formic acid) offers an alternative route with higher regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.